N-Methylation Reduces Hydrogen-Bond Donor Count from 2 to 1 vs. N–H Analog (CAS 957129-37-2)
The target compound carries a methyl group at the pyrazole N-1 position, whereas 3-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS 957129-37-2) retains an acidic N–H proton [1]. This single methylation reduces the hydrogen-bond donor (HBD) count from 2 (COOH + pyrazole NH) to 1 (COOH only). Gas-phase basicity measurements on the pyrazole/N-methylpyrazole pair demonstrate that N-methylation increases proton affinity by approximately 5.9 kcal/mol, indicating substantially altered hydrogen-bonding capability and solvation energetics [2]. In drug discovery contexts, reducing the HBD count from 2 to 1 is a well-established strategy to improve passive membrane permeability and oral bioavailability, as HBD count >2 is a known liability for CNS penetration and cellular uptake [3].
| Evidence Dimension | Hydrogen-bond donor count (HBD) and proton affinity |
|---|---|
| Target Compound Data | HBD count = 1 (COOH only); N-methylated pyrazole core |
| Comparator Or Baseline | 3-Cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS 957129-37-2): HBD count = 2 (COOH + pyrazole NH) |
| Quantified Difference | HBD count reduced by 1 (2 → 1); N-methylation increases gas-phase proton affinity by ~5.9 kcal/mol for the pyrazole/N-methylpyrazole pair |
| Conditions | Gas-phase proton affinity measurements (ICR spectrometry); HBD count derived from chemical structure |
Why This Matters
Fewer HBDs generally correlate with improved membrane permeability and metabolic stability, making the N-methylated target compound a preferred scaffold for lead optimization programs requiring oral or CNS exposure.
- [1] BindingDB. BDBM50216524: 3-cyclobutyl-1H-pyrazole-5-carboxylic acid (CHEMBL245491). CAS 957129-37-2. Structure and bioactivity data. Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50216524. View Source
- [2] Abboud, J.-L. M.; Foces-Foces, C.; Notario, R.; et al. Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study. J. Am. Chem. Soc. 1992, 114, 1311–1317. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Rule of Five: HBD ≤5, but CNS drugs prefer HBD ≤2). View Source
